Amino-chroman-3-yl-acetic acid
Description
Amino-chroman-3-yl-acetic acid is a chroman-derived compound featuring a bicyclic benzopyran structure with an amino group and an acetic acid moiety. Chroman derivatives are known for their biological relevance, including antioxidant and anti-inflammatory properties, which may extend to this compound depending on substituent patterns .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14) |
InChI Key |
ZCNPCZAZVQYJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Amino-chroman-3-yl-acetic acid derivatives have been studied for their potential as serotonin reuptake inhibitors. These compounds may act as agonists or antagonists at the 5-HT1A receptors, which are critical in the treatment of various mood disorders including major depressive disorder, anxiety disorders, and post-traumatic stress disorder. The ability to modulate serotonin levels makes these compounds promising candidates for antidepressant therapy .
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
3. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through various pathways. Its structural similarity to other anti-inflammatory agents allows it to interact with biological targets involved in inflammatory responses. This application is being explored in the context of chronic inflammatory diseases and conditions where inflammation plays a significant role .
Drug Development
1. Scaffold for New Drug Design
The chroman scaffold of this compound serves as a versatile platform for the development of new pharmacological agents. Researchers have utilized this scaffold to design novel compounds with enhanced efficacy against bacterial infections and cancer. The incorporation of amino acids into the structure has led to improved biological activity and specificity .
2. Cosmetic Applications
Beyond therapeutic uses, this compound is being investigated for its role in cosmetic formulations. Its antioxidant properties can be beneficial in skin care products aimed at reducing oxidative stress and improving skin health. The compound's ability to stabilize formulations while providing therapeutic benefits makes it an attractive ingredient in cosmetic science .
Case Studies
Mechanism of Action
The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Amino-chroman-3-yl-acetic acid with structurally related compounds, emphasizing molecular features, substituents, and applications:
Structural and Functional Insights
- Core Ring Systems : Chroman/chromene derivatives (e.g., ) exhibit aromatic stability and π-π interactions, enhancing binding to biological targets. Oxane () and pyridine () analogs offer varied electronic environments and solubility profiles.
- Substituent Effects : Halogen atoms (Cl, F in ) increase lipophilicity and metabolic stability. Hydroxy and methyl groups () modulate hydrogen bonding and steric effects.
- Applications : Chroman-based compounds are explored for therapeutic uses (e.g., anti-inflammatory agents), while oxane and pyridine derivatives show versatility in agrochemicals and materials science .
Biological Activity
Amino-chroman-3-yl-acetic acid (ACAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of chroman derivatives, which are known for their wide range of pharmacological properties. The synthesis typically involves the condensation of chroman derivatives with amino acids or their derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups.
Biological Activities
1. Antimicrobial Activity
ACAA has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that derivatives of chroman-3-yl-acetic acid exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
2. Acetylcholinesterase Inhibition
ACAA also shows promise as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited an inhibition rate of 48.25% at a concentration of 100 µM, indicating its potential as a therapeutic agent for cognitive disorders .
3. Antioxidant Activity
The antioxidant capacity of ACAA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that ACAA can effectively scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
Case Studies
Case Study 1: Neuroprotective Effects
In a study involving neuroblastoma cell lines, ACAA was shown to improve cell viability under oxidative stress conditions induced by β-amyloid peptide exposure. The compound reduced apoptosis markers and increased the expression of neuroprotective proteins, suggesting its potential in Alzheimer's disease management .
Case Study 2: Anti-inflammatory Properties
Research has indicated that ACAA possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This activity was linked to the modulation of NF-kB signaling pathways, highlighting its potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Amino-chroman-3-yl-acetic acid, and how can purity be verified?
- Methodological Answer : Synthesis typically involves cyclization of substituted chroman precursors followed by acetylation. A common approach uses acetic anhydride under controlled pH (4–6) to minimize side reactions. Purity verification employs thin-layer chromatography (TLC) with a solvent system of n-butanol/acetic acid/water (12:3:5 ratio) and ninhydrin staining for amino group detection . Quantitative purity assessment via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) is recommended for higher precision.
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chroman ring structure and acetic acid side chain. For stereochemical analysis, X-ray crystallography (e.g., Cambridge Crystallographic Data Centre protocols) resolves enantiomeric configurations, as demonstrated in related chroman derivatives . Infrared (IR) spectroscopy further validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) provides sensitivity down to ng/mL levels. For amino acid-specific quantification, automated amino acid analyzers (e.g., Biochrom Bio 30+) with post-column ninhydrin derivatization ensure minimal matrix interference and baseline separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Systematic approaches include:
- Stereochemical validation : Compare enantiopure samples (e.g., via chiral HPLC using cellulose-based columns) to assess activity differences.
- Assay standardization : Replicate experiments under controlled pH (6–8), temperature (25°C), and ionic strength to isolate confounding variables .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Comptes Rendus Chimie) to identify trends or outliers .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution (lipases) improves enantiomeric excess (ee > 95%). For scale-up, continuous-flow reactors reduce racemization risks. Purity must be confirmed via polarimetry or circular dichroism (CD) spectroscopy .
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?
- Methodological Answer : Density Functional Theory (DFT) calculations predict stability of substituents on the chroman ring. Molecular dynamics simulations (e.g., GROMACS) model interactions in aqueous or lipid environments. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .
Data Presentation and Reproducibility
Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?
- Methods : Specify solvent grades, equipment models (e.g., HPLC column dimensions), and reaction times (±5% tolerance).
- Data tables : Include mean ± SD for triplicate measurements and raw data in supplementary materials.
- Crystallography : Deposit .cif files in public repositories (e.g., CCDC) with full refinement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
